molecular formula C12H24N2O3 B2987356 tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate CAS No. 1784107-28-3

tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate

Cat. No.: B2987356
CAS No.: 1784107-28-3
M. Wt: 244.335
InChI Key: DQDKZMOVMYXPGV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes .

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxypiperidine.

    Reaction with tert-Butyl Carbamate: The 3-hydroxypiperidine is then reacted with tert-butyl carbamate under suitable conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). .

Chemical Reactions Analysis

tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions.

Comparison with Similar Compounds

tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate: This compound has a benzyl group instead of a hydroxyl group, which may affect its chemical reactivity and biological activity.

    tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate:

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-6-12(16)5-4-7-13-9-12/h13,16H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDKZMOVMYXPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784107-28-3
Record name tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate
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